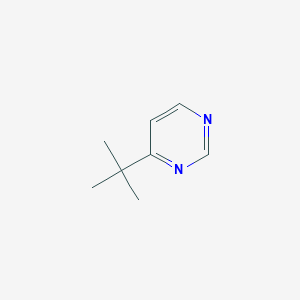

4-Tert-butylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

3438-47-9 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-tert-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3 |

InChI Key |

MFTBXLQLZDEFDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butylpyrimidine

Advanced Approaches for the Synthesis of 4-Tert-butylpyrimidine

The synthesis of specifically substituted pyrimidines like this compound requires controlled and efficient chemical reactions. Researchers have developed various methods, from multi-step sequences to scalable protocols, to produce this compound.

Multi-step Reaction Sequences and Optimization Protocols

The construction of the this compound molecule often involves multi-step synthetic routes. arxiv.org These sequences are meticulously planned to build the pyrimidine (B1678525) core with the desired substituent at the 4-position. Optimization of these reaction sequences is crucial for improving yield, reducing byproducts, and ensuring the process is efficient. nih.gov Continuous flow processing is one modern approach that offers significant improvements in processing time, safety, and yield for multi-step syntheses. nih.gov This methodology allows for the integration of multiple reaction and separation steps, which is beneficial for complex syntheses. nih.gov

Regioselective Alkylation and Arylation Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds directly onto the pyrimidine ring. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical.

For pyrimidine derivatives, transition-metal-catalyzed C-H activation is a key strategy. researchgate.netmdpi.com Palladium-catalyzed direct arylation, for instance, has been extensively studied for heteroaromatic compounds. mdpi.com The main challenge in the functionalization of a molecule with multiple C-H bonds, like this compound, is controlling the regioselectivity—that is, ensuring the new group attaches at the desired position. mdpi.comnih.govnih.gov The electronic properties of the pyrimidine ring and the steric hindrance from the existing tert-butyl group play significant roles in directing incoming groups to specific positions on the ring. researchgate.net

Table 1: Key Strategies in Regioselective Functionalization

| Strategy | Description | Catalyst/Reagent Example |

|---|---|---|

| Direct C-H Arylation | Forms a C-C bond between the pyrimidine ring and an aryl group. | Palladium acetate (B1210297) (Pd(OAc)₂) |

| Directed C-H Functionalization | Uses a directing group to guide the catalyst to a specific C-H bond. | Ruthenium or Rhodium complexes |

| Nucleophilic Substitution (SNH) | Substitution of a hydrogen atom by a nucleophile, often facilitated by an oxidizing agent. | Grignard reagents |

Scalable Synthesis Protocols

Developing a synthetic route that is amenable to large-scale production is a critical aspect of chemical research, particularly for compounds with potential industrial applications. A scalable synthesis should be efficient, reliable, and cost-effective. beilstein-journals.orgnih.govresearchgate.netmdpi.com For bulky pyrimidine derivatives, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), efficient one-pot processes have been developed that allow for production in large batches, significantly reducing the cost. thieme-connect.comresearchgate.net Similar principles are applied to devise scalable routes for this compound, ensuring that the synthesis can be scaled up from laboratory grams to industrial kilograms without significant loss of yield or purity. nih.govresearchgate.net

Derivatization and Functionalization of the Pyrimidine Nucleus

Once synthesized, the this compound nucleus can be further modified to create a variety of derivatives. These transformations leverage the reactivity of the pyrimidine ring to introduce new functional groups, leading to compounds with diverse chemical properties. Cross-coupling reactions are particularly powerful tools for these modifications. eie.grresearchgate.net

Synthesis of Bipyridine Ligands from 4-Tert-butylpyridine (B128874) Precursors

While the focus is on this compound, it is relevant to note the extensive work on analogous pyridine (B92270) compounds, which often informs pyrimidine chemistry. The synthesis of bipyridine ligands, for example, is a well-established field. rsc.orgwisc.edunih.govnih.gov These ligands are crucial in coordination chemistry and catalysis. Typically, they are synthesized via cross-coupling reactions of halogenated pyridine precursors. nih.govnih.gov For instance, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) is synthesized from 4-tert-butyl-2-chloropyridine through a nickel-catalyzed reductive homocoupling reaction. nih.gov

Adapting these methods to pyrimidine chemistry allows for the synthesis of bipyrimidine ligands. rsc.org These reactions would involve the coupling of a functionalized this compound, such as a halogenated derivative, to form a C-C bond with another pyrimidine or pyridine ring.

Formation of Substituted 4-Tert-butylpyridine Derivatives

The principles of derivatization are broadly applicable across similar heterocyclic systems. The formation of substituted 4-tert-butylpyridine derivatives showcases methods that can be conceptually transferred to this compound. rsc.org A common strategy involves the transition-metal-free, regioselective addition of organometallic reagents to an activated pyridine ring. thieme-connect.com For example, reacting a 3-substituted pyridine with di-tert-butylmagnesium can lead to the highly regioselective formation of 3-substituted-4-tert-butylpyridine derivatives. thieme-connect.com

Similarly, the this compound ring can be functionalized to introduce a wide array of substituents. The presence of the tert-butyl group can sterically direct these additions to specific positions. Furthermore, "click chemistry," a class of rapid and reliable reactions, offers a modern approach to creating complex derivatives, such as attaching triazole-containing side chains to the core structure. nih.gov These methods expand the chemical space accessible from the this compound starting material.

Modifications at Nitrogen and Carbon Centers for Tailored Reactivity

The reactivity of the this compound core can be strategically modified at both its nitrogen and carbon centers to tailor its properties for various applications. These modifications influence the electronic and steric characteristics of the molecule, thereby tuning its reactivity.

Modifications at Nitrogen Centers:

The nitrogen atoms in the pyrimidine ring are nucleophilic and can be targeted by electrophiles. A common modification is N-oxidation. For instance, the related compound 4,6-di-tert-butylpyrimidine can be converted to its corresponding N-oxide, 4,6-di-t-butylpyrimidine 1-oxide, through oxidation. This transformation alters the electronic distribution within the ring, making it more susceptible to certain types of reactions. The photochemistry of pyrimidine N-oxides has been a subject of study, revealing different reactivity patterns compared to their non-oxidized counterparts. For example, irradiation of 4,6-di-t-butylpyrimidine 1-oxide can lead to the formation of oxaziridine (B8769555) intermediates.

Modifications at Carbon Centers:

The pyrimidine ring is generally considered electron-deficient, which dictates its reactivity at the carbon centers. This electron deficiency makes electrophilic aromatic substitution challenging but facilitates nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.

Electrophilic Substitution: Due to the deactivating effect of the two nitrogen atoms, electrophilic substitution on the pyrimidine ring is difficult and requires harsh reaction conditions. The tert-butyl group at the 4-position is an activating group and an ortho-para director in typical aromatic systems. However, in the electron-deficient pyrimidine ring, its activating effect may not be sufficient to promote facile electrophilic attack. Any potential electrophilic substitution would likely be directed to the 5-position, which is the most electron-rich carbon atom in the pyrimidine ring.

Nucleophilic Substitution: Nucleophilic substitution is a more common transformation for pyrimidines, especially when a good leaving group is present at the 2, 4, or 6 positions. For this compound, a suitable leaving group would need to be introduced at the 2 or 6 position to enable nucleophilic substitution. The bulky tert-butyl group at the 4-position can sterically hinder the approach of nucleophiles to the adjacent positions.

The following table summarizes the general reactivity of the pyrimidine ring, which is applicable to this compound.

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| 2 | Deactivated | Activated (with leaving group) |

| 4 | Deactivated | Activated (with leaving group) |

| 5 | Most reactive C-position | Deactivated |

| 6 | Deactivated | Activated (with leaving group) |

One-Pot Synthesis Strategies and Efficiency Enhancements

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of substituted pyrimidines, one-pot strategies are highly valuable.

While specific one-pot syntheses for this compound are not extensively detailed in the literature, the synthesis of the related, sterically hindered base, 2,4,6-tri-tert-butylpyrimidine (TTBP), has been achieved in a one-pot process. This efficient, cost-effective, and scalable one-pot sequence highlights the potential for applying similar strategies to other tert-butyl substituted pyrimidines. The synthesis of TTBP can be performed in large batches without the need for chromatographic purification.

The general principle for synthesizing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For this compound, a potential one-pot approach could involve the reaction of a tert-butyl containing 1,3-dielectrophile with formamidine (B1211174). For example, the condensation of 3,3-dimethyl-butan-2-one (pinacolone) with formamidine acetate in butanol at elevated temperatures has been reported for the synthesis of this compound. While this specific report does not explicitly label it as a one-pot synthesis, the procedure of combining the reactants and heating them suggests a straightforward, single-step process that aligns with the principles of one-pot reactions.

Enhancements in the efficiency of such syntheses can be achieved by optimizing various parameters, including:

Catalyst Selection: Utilizing appropriate acid or base catalysts can significantly accelerate the condensation and cyclization steps.

Solvent Choice: The selection of a suitable solvent can influence reaction rates and yields by affecting the solubility of reactants and intermediates.

Reaction Conditions: Optimization of temperature and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts.

The development of a robust one-pot synthesis for this compound would be a significant advancement, making this compound more readily accessible for various research and industrial applications.

Reaction Mechanisms and Reactivity Profile of 4 Tert Butylpyrimidine

Nucleophilic Substitution Reactions Involving 4-Tert-butylpyrimidine

Nucleophilic substitution is a key reaction class for pyrimidine (B1678525) derivatives. Studies have focused on amination reactions, particularly of halogenated precursors, which can proceed through complex mechanisms.

The amination of certain halogenated pyrimidines with strong nucleophiles like the amide ion can proceed via a distinctive SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. This pathway is distinct from standard SNAr (addition-elimination) or SN(EA) (elimination-addition) mechanisms.

Evidence for the SN(ANRORC) mechanism has been established in the cine amination of 5-bromo-4-tert-butylpyrimidine with potassium amide (KNH₂) in liquid ammonia (B1221849). groenkennisnet.nlcapes.gov.br This process involves the initial addition of the amide ion not at the carbon bearing the halogen (C-5), but at an activated carbon atom, C-2. groenkennisnet.nl This is followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent loss of a bromide ion and recyclization lead to the formation of the aminated product. groenkennisnet.nlwur.nl Isotopic labeling studies using ¹⁵N-labeled potassium amide have been crucial in confirming this pathway, by showing the incorporation of the label into the pyrimidine ring of the product. wur.nlntu.edu.sg

A key structural requirement for the SN(ANRORC) mechanism to occur is the unhindered access of the attacking nucleophile to the C-2 or C-6 positions of the pyrimidine ring. groenkennisnet.nl

The tert-butyl group at the C-4 position exerts a significant steric influence on the reactivity of the pyrimidine ring. vulcanchem.com This steric bulk can direct the course of a reaction by either hindering or favoring certain mechanistic pathways.

In the context of nucleophilic substitution, the steric effect is clearly demonstrated when comparing the amination of 5-bromo-4-tert-butylpyrimidine with that of 5-bromo-2,4-di-tert-butylpyrimidine. groenkennisnet.nl While the former undergoes cine substitution partly via the SN(ANRORC) mechanism, the latter does not. groenkennisnet.nl In 5-bromo-2,4-di-tert-butylpyrimidine, the additional tert-butyl group at the C-2 position sterically blocks the initial attack of the amide ion at this site, thereby preventing the SN(ANRORC) pathway. Instead, the reaction is forced to proceed through an alternative SN(AE) cine-process. groenkennisnet.nl

The steric hindrance from tert-butyl groups also affects the basicity of the pyrimidine ring. For instance, 2,4,6-tri-tert-butylpyrimidine (B1306805) is found to be a considerably weaker base than expected, an effect attributed to steric hindrance to hydration. researchgate.net This demonstrates that the bulky alkyl group can significantly alter the fundamental chemical properties of the molecule.

The choice of solvent is critical in nucleophilic substitution reactions of pyrimidines, influencing reaction rates and mechanistic pathways. knu.ua The amination reactions involving potassium amide are typically carried out in liquid ammonia. groenkennisnet.nlntu.edu.sg Liquid ammonia serves not only as a solvent but also as a reactant in the case of the SN(EA) mechanism, where it adds to a hetaryne intermediate. wur.nl

In studies of 4-R-5-bromopyrimidines in liquid ammonia containing potassium amide, evidence from PMR spectra indicates the formation of stable 1:1 σ-adducts through the addition of an amide ion to C-6 of the pyrimidine ring for substituents like tert-butyl. groenkennisnet.nl This highlights the solvent's role in stabilizing key intermediates that dictate the reaction's outcome. The solvent's polarity and ability to solvate ions can affect the competition between different nucleophilic substitution mechanisms. knu.ua

Ligand Exchange Dynamics and Kinetics in Metal Complexes of 4-Tert-butylpyridine (B128874)

This section addresses the ligand exchange dynamics and kinetics in metal complexes of 4-tert-butylpyridine (B92270) , as specified in the outline. This compound, while structurally related to the main subject, is a pyridine derivative and its coordination chemistry offers insights into the behavior of bulky N-heterocyclic ligands.

Kinetic studies have provided quantitative data on the rates and thermodynamics of ligand exchange involving 4-tert-butylpyridine (TBP) in various metal complexes. For example, the substitution of thiocyanate (B1210189) ligands in the ruthenium solar cell dye Z-907 by TBP has been investigated at elevated temperatures. researchgate.net The mechanism involves the formation of a solvent-complex intermediate, and the rate constants for the substitution have been determined. researchgate.net

In another study, the kinetics of ligand exchange on an iron(III) complex, [Fe(III)(S₂(Me2)N₃(Et,Pr))]⁺, were examined using ¹³C NMR line-broadening analysis. nih.govnih.gov This allowed for the determination of the activation parameters for the exchange of 4-tert-butylpyridine.

The following table summarizes key kinetic and thermodynamic parameters for ligand exchange involving 4-tert-butylpyridine with different metal complexes.

| Metal Complex | Exchanging Ligand | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Reference |

| [Fe(III)(S₂(Me2)N₃(Et,Pr))]⁺ | 4-tert-butylpyridine | 4.7 (±1.4) | -18 (±2) | nih.gov |

| [Fe(III)(S₂(Me2)N₃(Pr,Pr))]⁺ | 4-tert-butylpyridine | 3.1 (±0.8) | -25 (±3) | nih.gov |

Table 1: Activation parameters for 4-tert-butylpyridine exchange in Fe(III) complexes.

Mechanistic studies reveal that ligand exchange involving 4-tert-butylpyridine can have profound effects on the properties of metal complexes and materials derived from them. In dye-sensitized solar cells, TBP is a common electrolyte additive. It can displace ligands from the metal complex dye, a process that can impact the long-term stability of the device. researchgate.netscispace.com The mechanism is believed to proceed through dissociative or interchange pathways, often involving a solvent-coordinated intermediate. researchgate.net

Furthermore, in situ ligand exchange can be used to tune material properties. For instance, the reaction between [Cu(dmbpy)₂]²⁺ (where dmbpy is 6,6'-dimethyl-2,2'-bipyridine) and TBP leads to the formation of [Cu(TBP)₄]²⁺. This exchange alters the chemical composition and crystal structure of the resulting molecular solid, which in turn changes the charge transport mechanism from electron hopping to more efficient band-like transport. osti.gov This highlights how understanding and controlling ligand exchange processes is crucial for designing advanced molecular electronic materials. osti.govbohrium.com

Protonation and Basicity Characteristics

The basicity of the pyrimidine ring system is a defining feature of its chemistry, primarily attributed to the lone pairs of electrons on its two nitrogen atoms. The introduction of a tert-butyl group at the 4-position modifies these electronic properties.

The basicity of an organic compound is quantified by the acid dissociation constant (pKa) of its conjugate acid. For this compound, the pKa has been determined to be 5.99 at 25°C. keyingchemical.comparchem.com This value indicates that it is a weak base, slightly stronger than unsubstituted pyrimidine (pKa ≈ 1.3), due to the electron-donating effect of the tert-butyl group.

The environment plays a significant role in the protonation behavior of pyrimidine derivatives. The solubility of this compound in water is limited, measured at 422 mg/L. parchem.com In aqueous media, its basicity is well-defined by the pKa value. However, its behavior can be modulated in non-aqueous environments. For instance, the related compound 4-tert-butylpyridine is frequently used as an additive in the hole transport material layer of perovskite solar cells. acs.orgchemrxiv.orgsemanticscholar.org In these applications, it controls protonation, which is crucial for device performance and stability. acs.orgchemrxiv.orgjst.go.jp The addition of 4-tert-butylpyridine can hamper proton interactions between other components, thereby facilitating desired passivation effects at the perovskite surface. acs.orgchemrxiv.org This demonstrates how the basicity of such molecules can be harnessed in specific, non-aqueous chemical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| pKa (at 25°C) | 5.99 keyingchemical.comparchem.com |

| Water Solubility | 422 mg/L parchem.com |

| Molecular Formula | C₈H₁₂N₂ nih.gov |

| Molecular Weight | 136.19 g/mol |

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, both of which are potential sites for protonation. These nitrogen atoms are sp²-hybridized, with their non-bonding lone pair of electrons residing in an sp² orbital in the plane of the ring. These lone pairs are responsible for the basic character of the molecule.

In this compound, the two nitrogen atoms are not equivalent. The tert-butyl group at position 4 exerts an electronic influence on the adjacent nitrogen at position 3 and the more distant nitrogen at position 1. As an electron-donating group, the tert-butyl substituent increases the electron density within the heterocyclic ring, thereby enhancing the basicity of both nitrogen atoms compared to unsubstituted pyrimidine. Protonation of the pyridinium (B92312) cation generally results in an expanded C–N–C bond angle compared to the parent pyridine. semanticscholar.org In a protonated 4-tert-butylpyridinium salt, this angle is approximately 121-122°. semanticscholar.org While specific studies distinguishing the preferential site of protonation in this compound are not detailed in the provided results, the nitrogen atoms are the definitive centers for protonation reactions, acting as Brønsted-Lowry bases to accept protons from acids.

Electrophilic and Radical Reactions

The reactivity of the pyrimidine ring is heavily influenced by the presence of the two electronegative nitrogen atoms, which makes the ring electron-deficient. This inherent electronic property dictates its behavior in electrophilic and radical reactions.

The electron-deficient nature of the pyrimidine ring generally makes it resistant to electrophilic aromatic substitution. This deactivation is further compounded in sterically hindered derivatives. For example, the highly hindered compound 2,4,6-tri-tert-butylpyrimidine is noted to be unreactive towards electrophiles such as bromine and peracids. thieme-connect.com This suggests that this compound is also likely to exhibit low reactivity towards electrophilic attack at the carbon atoms of the ring. The ring's low nucleophilicity is highlighted by the use of related compounds like 2,4,6-tri-tert-butylpyrimidine as non-nucleophilic bases in chemical transformations, where they trap protons without interfering with electrophilic reagents. acs.org

In contrast to its inertness towards many electrophiles, the pyrimidine core can participate in radical reactions. A key example is the Minisci reaction, which involves the homolytic alkylation of heteroaromatic compounds. The synthesis of 2,4,6-tri-tert-butylpyrimidine can be achieved through a Minisci-type homolytic alkylation of pyrimidine, demonstrating the susceptibility of the pyrimidine nucleus to radical attack. thieme-connect.com This type of reaction is characteristic of electron-deficient aromatic systems, where radical nucleophiles readily add to the ring.

Table 2: Reactivity Profile of the this compound Ring System

| Reaction Type | Reactivity | Rationale |

| Protonation | Occurs readily at the nitrogen atoms. keyingchemical.comparchem.com | Lone pairs on the sp²-hybridized nitrogen atoms act as basic centers. |

| Electrophilic Attack | Generally unreactive. thieme-connect.com | The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms, deactivating it towards electrophiles. |

| Radical Attack | Susceptible to radical addition reactions (e.g., Minisci-type reactions). thieme-connect.com | The electron-deficient nature of the ring makes it a good acceptor for nucleophilic radicals. |

Role in Catalysis and Coordination Chemistry

4-Tert-butylpyridine (B128874) as a Non-nucleophilic Sterically Hindered Base

The utility of pyridine (B92270) derivatives as bases in organic synthesis is well-established. For a pyridine to function as a non-nucleophilic, sterically hindered base, it typically requires bulky substituents at the 2- and 6-positions, adjacent to the nitrogen atom. These groups physically obstruct the nitrogen's lone pair from participating in nucleophilic substitution reactions, while still allowing it to act as a proton scavenger. The presence of a tert-butyl group at the 4-position, as in 4-tert-butylpyridine, primarily enhances the electron-donating properties and lipophilicity of the molecule rather than providing significant steric hindrance to the nitrogen atom. solubilityofthings.com Consequently, for applications demanding a truly non-nucleophilic character, more hindered pyridines such as 2,6-di-tert-butylpyridine (B51100) or 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) are often the reagents of choice. thieme-connect.comgoogle.com

Applications in Glycosylation Reactions

In the field of carbohydrate chemistry, stereoselective glycosylation is a pivotal reaction that often requires the activation of a glycosyl donor with an oxophilic activator, a process that generates a strong acid byproduct. To neutralize this acid without interfering with the reaction intermediates, a highly hindered, non-nucleophilic base is essential. While 4-tert-butylpyridine can be used in some contexts, the standard and more effective bases for these reactions are derivatives with steric bulk flanking the nitrogen atom. thieme-connect.com For instance, 2,4,6-tri-tert-butylpyrimidine (TTBP) is reported as a superior and cost-effective alternative to 2,6-di-tert-butylpyridine and its derivatives in promoting glycosylation reactions. thieme-connect.com These hindered bases prevent side reactions and are crucial for achieving high yields and stereoselectivity. google.comacs.org Preliminary studies for activating thioglycosides with diphenyl sulfoxide (B87167) (Ph₂SO) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) specifically utilized the non-nucleophilic base tri-tert-butylpyrimidine (TTBP). google.com

Mediating Enol Triflate Formation

The synthesis of vinyl triflates from ketones is a key transformation, providing access to versatile intermediates for cross-coupling reactions. This reaction involves trapping a kinetically formed enolate with a triflating agent like trifluoromethanesulfonic anhydride (Tf₂O). The process liberates triflic acid, which can cause decomposition of sensitive substrates. Therefore, a non-nucleophilic base is required to scavenge the acid. Using simple amine bases such as pyridine or triethylamine (B128534) can lead to the formation of undesirable by-products. google.com The recommended base for this transformation is often 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) or similar sterically crowded pyridines. google.com The highly hindered base 2,4,6-tri-tert-butylpyrimidine (TTBP) has also been shown to be an effective replacement for hindered pyridines in the formation of vinyl triflates. thieme-connect.com

Amide Activation Systems

The direct functionalization of amides is a challenging but valuable synthetic operation. One effective method involves activating the amide carbonyl with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base. This forms a highly reactive nitrilium or imidoyl triflate intermediate, which can then react with various nucleophiles. The choice of base is critical to the success of this methodology. The system composed of Tf₂O and 2,4,6-tri-tert-butylpyrimidine (TTBP) has been developed as an efficient alternative for the direct transformation of both secondary and tertiary amides. organic-chemistry.orgnih.gov This system often provides higher or comparable yields compared to those using other pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (DTBMP). organic-chemistry.orgnih.gov The steric hindrance of TTBP is key to its function, preventing it from acting as a nucleophile while effectively facilitating the desired amide activation. organic-chemistry.org

4-Tert-butylpyridine and its Derivatives as Ligands in Transition Metal Complexes

4-Tert-butylpyridine is frequently employed as a ligand in coordination chemistry. solubilityofthings.com The tert-butyl group at the 4-position is electron-donating, which increases the basicity of the pyridine nitrogen and enhances its ability to coordinate to metal centers. Furthermore, this group increases the lipophilicity of the molecule, which often improves the solubility of the resulting metal complexes in common organic solvents. solubilityofthings.comnih.gov These properties make 4-tert-butylpyridine and its derivatives valuable ligands for synthesizing new metal complexes with tailored structural and catalytic properties. rsc.org

Synthesis and Structural Characterization of Metal Complexes

A variety of transition metal complexes featuring 4-tert-butylpyridine (TBP) as a ligand have been synthesized and structurally characterized.

Technetium Complexes: A series of trans-[TcO₂(py)₄]⁺ type complexes have been prepared, including an X-ray crystal structure determination of trans-[TcO₂(TBP)₄]F₃CSO₃·H₂O. electronicsandbooks.com The technetium center exhibits a nominally octahedral coordination sphere, with average Tc=O and Tc-N bond lengths of 1.743 Å and 2.15 Å, respectively. electronicsandbooks.com

Lanthanide Complexes: 4-Tert-butylpyridine has been used as a neutral donor ligand in the synthesis of lanthanide complexes. For example, reacting tris(cyclopentadienyl)lutetium(III) with 3,5-di-tert-butylpyrazole and 4-tert-butylpyridine afforded tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)lutetium(III). acs.orgwayne.edu X-ray structure analyses revealed seven- and eight-coordinate lanthanide centers with all-nitrogen coordination spheres. acs.orgwayne.edu

Copper Complexes: A novel three-dimensional metal complex, (C₉H₁₄N)₂[CuCl₄], has been synthesized where the cation is the 4-tert-butylpyridinium ion. mdpi.com The structure consists of crystallographically independent [CuCl₄]²⁻ tetrahedra and 4-tert-butylpyridinium cations, linked by N-H···Cl and C-H···Cl hydrogen bonds. mdpi.com

Below is a table summarizing structural data for selected 4-tert-butylpyridine metal complexes.

| Metal Center | Complex Formula | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| Technetium(V) | trans-[TcO₂(TBP)₄]⁺ | Octahedral | Tc=O: 1.743, Tc-N: 2.15 | electronicsandbooks.com |

| Lutetium(III) | Lu(3,5-tBu₂Pz)₃(TBP)₂ | Distorted Pentagonal Bipyramidal | - | acs.orgwayne.edu |

| Erbium(III) | Er(3,5-tBu₂Pz)₃(TBP)₂ | Distorted Pentagonal Bipyramidal | - | acs.orgwayne.edu |

| Copper(II) | (C₉H₁₄N)₂[CuCl₄] | Tetrahedral (anion) | Cu-Cl: 2.229-2.281 | mdpi.com |

Catalytic Activities of 4-Tert-butylpyridine-Metal Complexes

The unique electronic and steric properties imparted by 4-tert-butylpyridine and its derivatives as ligands can influence the catalytic activity of metal complexes.

Water Oxidation Catalysis: Polymer-metal complexes (PMCs) have been developed as efficient catalysts. Due to the strong electron-donating ability of the pyridine ring, poly(4-vinyl pyridine) (P4VP), a polymer related to 4-tert-butylpyridine, shows great potential in coordinating with transition metals like Ruthenium to form catalysts for reactions such as water oxidation. rsc.org These catalysts have demonstrated excellent performance with high turnover numbers. rsc.org

Hydroboration Reactions: The influence of 4-tert-butylpyridine has also been observed in catalytic hydroboration. In a study of pyridine hydroboration catalyzed by a magnesium complex, using 4-tert-butylpyridine as the substrate (instead of a ligand) resulted in no transformation. wiley.com This indicates that the electronic and steric effects of the 4-tert-butyl group can significantly impact reactivity, in this case, inhibiting the reaction. wiley.com

Enhanced Stability in Catalysis: The steric bulk provided by the tert-butyl group in derivatives like 2-bromo-4-(tert-butyl)pyridine (B1338834) can create a unique coordination environment. This can lead to the formation of metal-based catalysts with enhanced stability and selectivity compared to those with simpler pyridine ligands.

Alkene Epoxidation

4-tert-butylpyridine has been utilized as an axial ligand in manganese porphyrin-catalyzed aerobic epoxidation of alkenes. mdpi.com In these systems, molecular oxygen serves as the oxidant with isobutyraldehyde (B47883) acting as a co-reductant. mdpi.com The bulky 4-tert-butylpyridine is thought to coordinate to the manganese center on the exterior of the catalyst's cavity, ensuring that the catalytic reaction occurs within the cavity. mdpi.com This approach has been shown to be highly efficient for the epoxidation of both low-molecular-weight and polymeric olefins at ambient temperatures. mdpi.com

Molybdenum(II) diiodo-tricarbonyl complexes featuring 4-tert-butylpyridine as a ligand have been investigated as catalyst precursors for the epoxidation of methyl oleate, using tert-butylhydroperoxide (TBHP) as the oxidant. rcaap.pt The reaction with TBHP leads to oxidative decarbonylation and the formation of active oxomolybdenum(VI) catalysts. rcaap.pt Specifically, the use of 4-tert-butylpyridine results in the formation of pyridinium (B92312) β-octamolybdates. rcaap.pt

Furthermore, a ruthenium(III) complex incorporating a ligand derived from 4-tert-butylpyridine-2-carboxamide has demonstrated activity as a catalyst for the epoxidation of alkenes using iodosylbenzene (PhIO) as the oxygen source. rsc.orgresearchgate.net

A study on a double-cavity-containing manganese porphyrin catalyst highlighted the regulatory role of a pyridine ligand, closely related to 4-tert-butylpyridine, in the epoxidation of alkenes with sodium hypochlorite. sci-hub.se The binding of the pyridine ligand in one cavity influences the rate and selectivity of the epoxidation reaction occurring in the adjacent cavity. sci-hub.se While the catalyst demonstrated high stability and complete conversion of substrates to epoxides, the reaction rates were observed to be low. sci-hub.se

The influence of 4-tert-butylpyridine as an additive has also been examined in the epoxidation of cis-cyclooctene using manganese-based catalysts. core.ac.uk The stability of the catalyst and the reaction conversion rates were evaluated under different conditions, highlighting the impact of additives on the catalytic system. core.ac.uk

Cyclopropanation Reactions

A ruthenium(III) complex, [RuIII(bbpc)(PPh3)Cl], where H2bbpc is 1,2-bis(4-tert-butylpyridine-2-carboxamido)-4,5-dichlorobenzene, has been shown to be an active catalyst for the cyclopropanation of styrene (B11656) using ethyl diazoacetate. rsc.orgresearchgate.net The good solubility of the H2bbpc ligand in organic solvents is a notable feature of this system. rsc.orgresearchgate.net

While direct studies on 4-tert-butylpyrimidine are limited in this context, related research on rhodium-catalyzed cycloisomerization of dienynes to form eight-membered rings provides insight into catalyst development where pyridine-based ligands are often crucial. acs.org Additionally, photoredox-catalyzed C–C bond cleavage of cyclopropanes, a reverse reaction, has been optimized using 2,6-di-tert-butylpyridine, a sterically hindered relative of 4-tert-butylpyridine, highlighting the role of such ligands in controlling reaction pathways. nih.gov

Aziridination Reactions

In the realm of aziridination, copper(II) complexes with N-donor pyridine-based ligands have been explored. For instance, the (tBupy)2CuCl2 complex, derived from 4-tert-butylpyridine (tBupy), was included in a study due to its enhanced solubility in reaction mixtures. uni-wuppertal.de This complex was tested for its catalytic activity in the aziridination of various olefins. uni-wuppertal.de The study found that simpler catalyst systems, such as those based on (py)2CuCl2, could achieve high yields of aziridines, although over a longer reaction time compared to more complex systems. uni-wuppertal.de

A ruthenium(III) complex containing a ligand derived from 4-tert-butylpyridine-2-carboxamide, specifically [RuIII(bbpc)(PPh3)Cl], also functions as a catalyst for the aziridination of styrene. rsc.orgresearchgate.net In this case, the nitrogen source is PhINO2SC6H4Me-p. rsc.orgresearchgate.net

Furthermore, silver(I) complexes have been shown to catalyze the intramolecular amidation of saturated C-H bonds, a reaction mechanistically related to aziridination. uchicago.edu In some instances, the addition of 4-tert-butylpyridine (2 mol%) led to improved yields and cleaner reaction products. uchicago.edu However, an excess of this monodentate ligand was found to be detrimental to the reaction. uchicago.edu

Role in Organometallic Catalysis

The utility of 4-tert-butylpyridine extends into the broader field of organometallic catalysis. It is often employed as a ligand to enhance the solubility and stability of metal complexes. solubilityofthings.comnih.gov For example, the incorporation of a tert-butyl group at the 4-position of pyridyl rings in macrocyclic ligands significantly improves the solubility of the resulting metal complexes in common organic solvents. nih.gov This enhanced solubility facilitates detailed characterization and systematic comparison of the physical properties of these complexes. nih.gov

In the synthesis of substituted 2,2'-bipyridines, which are crucial ligands in their own right, 4-tert-butylpyridine serves as a precursor. nih.gov A nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine, which is synthesized from 4-tert-butylpyridine, provides a scalable route to 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720). nih.gov

The addition of 4-tert-butylpyridine to an iridium(I) complex has been shown to induce an oxidative addition of a pyrazole (B372694) N-H group, leading to the formation of a hydridoiridium(III) pyrazolato complex. mdpi.com This demonstrates the ligand's ability to influence the reactivity and coordination sphere of the metal center. mdpi.com

Modulation of Catalytic Activity via Ligand Modifications

The modification of ligands is a fundamental strategy for tuning the steric and electronic properties of catalysts, thereby influencing their activity and selectivity. rsc.org The tert-butyl group in 4-tert-butylpyridine provides steric bulk, which can be a crucial factor in controlling catalytic processes. For instance, in supramolecular manganese porphyrin catalysts, the bulky nature of 4-tert-butylpyridine is exploited to direct the catalytic reaction to a specific site within the catalyst's structure. mdpi.com

In platinum-catalyzed reactions, the electronic properties of substituted bipyridine ligands, including those with tert-butyl groups, have a significant impact on the reaction outcome. rsc.org Less electron-donating groups on the bipyridine ligand tend to increase the formation of certain products and lead to higher reaction rates compared to complexes with more electron-rich bipyridines. rsc.org

The addition of 4-tert-butylpyridine can also have a more subtle, yet significant, effect on catalytic systems. In silver-catalyzed C-H amidation reactions, the presence of a small amount of 4-tert-butylpyridine can lead to better yields and cleaner products, although the precise role of the ligand is not fully understood. uchicago.edu It has been suggested that the binding of this monodentate ligand to one side of a disilver catalyst may influence the activity at the other end. uchicago.edu

The following table provides a summary of the catalytic applications of complexes involving 4-tert-butylpyridine or its derivatives:

| Catalyst System | Reaction Type | Substrate | Oxidant/Reagent | Key Findings |

| Manganese Porphyrin / 4-tert-butylpyridine | Alkene Epoxidation | Olefins, Polyenes | Molecular Oxygen / Isobutyraldehyde | 4-tert-butylpyridine acts as a bulky axial ligand, directing catalysis to the catalyst's cavity. mdpi.com |

| Molybdenum(II) Complex / 4-tert-butylpyridine | Alkene Epoxidation | Methyl Oleate | TBHP | Forms active oxomolybdenum(VI) catalysts upon oxidative decarbonylation. rcaap.pt |

| Ruthenium(III) Complex / 4-tert-butylpyridine derivative | Alkene Epoxidation | Alkenes | PhIO | The complex is an active catalyst for epoxidation. rsc.orgresearchgate.net |

| Ruthenium(III) Complex / 4-tert-butylpyridine derivative | Cyclopropanation | Styrene | Ethyl Diazoacetate | The complex demonstrates catalytic activity for cyclopropanation. rsc.orgresearchgate.net |

| Copper(II) Complex / 4-tert-butylpyridine | Aziridination | Olefins | - | Included for its good solubility, contributing to the study of various copper-based catalysts. uni-wuppertal.de |

| Ruthenium(III) Complex / 4-tert-butylpyridine derivative | Aziridination | Styrene | PhINO2SC6H4Me-p | The complex is an active catalyst for aziridination. rsc.orgresearchgate.net |

| Silver(I) Complex / 4-tert-butylpyridine | C-H Amidation | Carbamates, Sulfamates | PhI(OAc)2 | Addition of 4-tert-butylpyridine can improve yields and product purity. uchicago.edu |

Interfacial Chemistry and Optoelectronic Phenomena of 4 Tert Butylpyridine

Influence on Charge Transfer Dynamics in Photovoltaic Systems

In photovoltaic cells, the efficient separation of photogenerated electrons and holes and the suppression of their recombination are critical for achieving high power conversion efficiencies. 4-tert-butylpyridine (B128874) plays a crucial role in managing these charge transfer processes.

Charge recombination is a major loss mechanism in photovoltaic devices, where injected electrons in the semiconductor conduction band recombine with either the oxidized dye/perovskite or redox species in the electrolyte/hole transport layer before they can be collected. TBP mitigates this issue through several mechanisms.

One primary mechanism is the adsorption of TBP onto the surface of the semiconductor, typically a metal oxide like titanium dioxide (TiO₂) or nickel oxide (NiO). researchgate.netaip.org This adsorbed layer acts as a physical barrier, preventing electron-accepting species, such as triiodide (I₃⁻) in DSSC electrolytes, from reaching the semiconductor surface and recombining with electrons. researchgate.netacs.org Furthermore, TBP can quench electronic surface states within the semiconductor's band gap that would otherwise act as recombination centers. aip.org By passivating these defect sites, TBP effectively reduces the probability of charge carrier recombination. aip.org In perovskite solar cells, TBP is a common additive in the hole transport layer (HTL) and is believed to inhibit charge recombination at the perovskite/HTL interface. acs.orgresearchgate.netmdpi.com

Studies on porphyrin-sensitized solar cells have shown that the addition of TBP can significantly suppress recombination, leading to an improved open-circuit voltage (V_oc). researchgate.net The interaction is dye-dependent; for instance, TBP significantly enhanced the performance of a dye with a carboxylic group but reduced the performance for a similar dye with a cyano-acrylic group, highlighting the complexity of these interfacial interactions. researchgate.net

The "electron lifetime" refers to the average time an electron exists in the conduction band of the semiconductor before recombining. A longer electron lifetime is desirable as it increases the likelihood of the electron being collected at the electrode, thus contributing to the photocurrent.

The addition of TBP to the electrolyte in DSSCs has been shown to significantly increase the electron lifetime. acs.org This effect is a direct consequence of the reduced recombination rate. By blocking recombination pathways, TBP allows electrons to survive longer within the nanostructured semiconductor film. acs.org In one study, the addition of 0.5 M TBP to a DSSC electrolyte was responsible for 40% of the total 260 mV increase in open-circuit potential, with the remaining 60% attributed to a shift in the semiconductor's band edge. acs.org While TBP is effective at increasing electron lifetime, lower concentrations of TBP have a less pronounced effect on lifetime even if the band edge shift is similar. acs.org

Impact on Semiconductor Band Edge Alignment

Proper energy level alignment between the various layers of a solar cell is fundamental for efficient charge injection and extraction. TBP can modify the electronic properties of semiconductor surfaces, leading to crucial shifts in their energy bands.

A key effect of 4-tert-butylpyridine in DSSCs is its ability to shift the conduction band edge of the metal oxide semiconductor (e.g., TiO₂) to more negative potentials. researchgate.netacs.orgacs.org This upward shift increases the open-circuit voltage (V_oc) of the device, as the V_oc is determined by the difference between the semiconductor's Fermi level and the redox potential of the electrolyte. aip.org

The primary mechanism for this shift is the adsorption of TBP onto the semiconductor surface. researchgate.netaip.org TBP, as a Lewis base, can passivate surface sites, such as surface protons or other cations (like Li⁺), which would otherwise pull the band edges to more positive potentials. researchgate.netacs.org By displacing these species, TBP reduces the surface's positive charge, forming a surface dipole layer that results in an upward (negative) shift of the TiO₂ conduction band. aip.orgacs.org Photoelectron spectroscopy studies have confirmed that TBP adsorption on TiO₂ leads to a shift in the valence and conduction band edges toward more negative binding energies. aip.orgresearchgate.net Specifically on rutile TiO₂(110) surfaces, TBP preferentially adsorbs at oxygen vacancies, transferring charge into the pyridine (B92270) ring and causing a change in the surface band bending. diva-portal.org

The surface of metal oxides like TiO₂ in a DSSC electrolyte is complex, with its charge being influenced by the adsorption of various species, including protons and cations from the electrolyte. 4-tert-butylpyridine directly modulates this surface charge. acs.org It affects the surface by decreasing the number of adsorbed protons and/or lithium ions. researchgate.netacs.org This action reduces the density of positive surface charges, which is a key part of the mechanism that shifts the conduction band edge to a more negative potential. aip.orgacs.org

In inverted perovskite solar cells using nickel oxide (NiO) as the hole transport layer, TBP has been shown to modulate the Ni³⁺/Ni²⁺ ratio. researchgate.net A higher ratio of Ni³⁺ to Ni²⁺ is correlated with better conductivity for the NiOₓ layer. This modulation of the metal oxide's oxidation states at the surface is another way TBP influences the interfacial electronic properties, which is critical for efficient and stable device operation. researchgate.netdntb.gov.ua

Morphological Control in Active Layers of Optoelectronic Devices

Beyond its electronic effects, 4-tert-butylpyridine plays a significant structural role, particularly in the formation of the hole transport layer in perovskite solar cells. The morphology of the HTL, which is often composed of materials like spiro-OMeTAD or PTAA, is critical for device performance and longevity.

In PSCs, TBP is often used as an additive along with a lithium salt (like Li-TFSI) to dope (B7801613) the HTL. nih.govrsc.org Here, TBP functions as a "morphological controller". acs.orgnih.gov It helps to create a more uniform and homogeneous HTL film by preventing the aggregation of the lithium salt. acs.orgnih.gov The evaporation of the liquid TBP during film preparation can, however, leave behind pinholes or voids, which can be detrimental to the device's long-term stability by allowing moisture to penetrate and degrade the underlying perovskite layer. researchgate.netrsc.org

Studies using transmission electron microscopy (TEM) have confirmed that TBP significantly improves the uniformity of the HTL and prevents the accumulation of Li salt. acs.orgnih.gov In some cases, TBP is used directly during the formation of the perovskite layer itself to improve its crystallinity and homogeneity, leading to enhanced power conversion efficiencies. ossila.comresearchgate.net For example, adding TBP during the two-step deposition of perovskite can create a porous PbI₂ layer, which facilitates a better reaction with CH₃NH₃I and improves the final perovskite crystal structure. researchgate.net The interaction between TBP and other additives, such as Cu₂O, can also help to prevent the agglomeration of Li-TFSI, leading to a smoother spiro-OMeTAD surface that more effectively protects the perovskite layer. nih.gov

Data Tables

Table 1: Effect of 4-tert-butylpyridine (TBP) on Photovoltaic Parameters of Porphyrin-Sensitized Solar Cells. researchgate.net

| Sensitizer (B1316253) | TBP in Electrolyte | Open-Circuit Voltage (V_oc) [mV] | Short-Circuit Current Density (J_sc) [mA cm⁻²] | Power Conversion Efficiency (η) [%] |

| YD12 | No | 550 | 17.65 | 6.2 |

| YD12 | Yes | 729 | 17.19 | 8.5 |

| YD12CN | No | 544 | 16.45 | 5.8 |

| YD12CN | Yes | 636 | 9.78 | 4.5 |

Table 2: Influence of TBP-Containing Additives on Perovskite Solar Cell (PSC) Performance. nih.gov

| Device HTL Composition | Open-Circuit Voltage (V_oc) [V] | Short-Circuit Current Density (J_sc) [mA cm⁻²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

| Control HTM (Spiro-OMeTAD with Li-TFSI/TBP) | 1.033 | 21.8 | 63.9 | 12.25 |

| Cu₂O-doped HTM (Spiro-OMeTAD with Li-TFSI/TBP/Cu₂O) | 1.057 | 22.6 | 75.9 | 14.17 |

Role in Homogenization of Hole Transport Layer Films

A primary function of 4-tert-butylpyridine in perovskite solar cells is its role as a morphological controller for the hole transport layer (HTL), most commonly comprised of Spiro-OMeTAD. nih.govaip.org The addition of tBP significantly enhances the uniformity and quality of the HTL film. nih.govaip.orgrsc.orgscispace.com Transmission electron microscopy (TEM) has confirmed that tBP improves the homogeneity of the HTL. nih.govaip.orgrsc.orgscispace.com

The compound acts as a plasticizer, disrupting the crystalline structure of Spiro-OMeTAD, which in turn improves the film's morphology and facilitates better charge transport. researchgate.netrsc.org This is crucial because a uniform, pinhole-free HTL is essential for efficient charge extraction and for preventing direct contact between the perovskite layer and the electrode, which could cause short-circuits. nih.gov While tBP is vital for creating smoother HTL films, its volatile nature is a drawback. nih.govrsc.org The evaporation of tBP can leave behind voids and pinholes, which negatively impacts hole transport and can compromise the long-term stability of the device. nih.govrsc.org

Prevention of Additive Accumulation and Phase Separation

In the formulation of hole transport layers, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are commonly used to enhance the conductivity and hole mobility of Spiro-OMeTAD. researchgate.netrsc.org However, Li-TFSI is hygroscopic and tends to aggregate, which can lead to the formation of pinholes and voids in the HTL film, especially under ambient conditions. researchgate.netrsc.org

4-tert-butylpyridine plays a crucial role in mitigating these issues. It aids in the dispersion of Li-TFSI, preventing its accumulation and the subsequent degradation of the film's morphology. researchgate.netrsc.org Before the addition of tBP, the HTL precursor solution can exhibit phase separation; for instance, the Li-TFSI/acetonitrile solution is immiscible with the Spiro-OMeTAD/chlorobenzene solution. aip.org The introduction of tBP reduces this phase separation, leading to a more homogeneous solution and, consequently, a higher quality film upon spin-coating. aip.orgresearchgate.net By ensuring a uniform distribution of additives, tBP helps to prevent the formation of defects that can trap charges and hinder device performance. nih.govresearchgate.net Research has also shown that the interaction between tBP and other components, such as copper(I) oxide (Cu₂O), can further help to prevent the agglomeration of Li-TFSI. researchgate.net

Interfacial Passivation Effects in Perovskite Materials

Surface Defect Passivation Mechanisms

Research indicates that an excess amount of 4-tert-butylpyridine can passivate surface defects on the perovskite film. aip.orgresearchgate.net As a Lewis base, tBP can coordinate with uncoordinated lead ions (Pb²⁺), which are common defect sites on the surface of lead-halide perovskites. researchgate.net This passivation of charge traps reduces non-radiative recombination at the perovskite/HTL interface.

The direct chemical interaction between tBP and the perovskite surface is believed to be responsible for a notable improvement in the initial performance of solar cells. researchgate.net Devices treated with tBP for passivation have demonstrated significantly higher open-circuit voltages (exceeding 1.20 V) and power conversion efficiencies (PCEs) of over 20%. aip.orgresearchgate.net However, a significant trade-off has been observed: this tBP-induced passivation can lead to decreased operational stability of the devices under continuous illumination. aip.orgresearchgate.net

Table 1: Effect of 4-tert-butylpyridine (tBP) Passivation on Perovskite Solar Cell Performance

| Parameter | Without tBP Passivation | With tBP Passivation |

| Open-Circuit Voltage (Voc) | Lower | > 1.20 V aip.orgresearchgate.net |

| Power Conversion Efficiency (PCE) | Lower | > 20% aip.orgresearchgate.net |

| Operational Stability | Higher | Greatly Decreased aip.orgresearchgate.net |

| Defect State | Higher Surface Defects | Passivated Surface Defects aip.orgresearchgate.net |

P-Doping Effects on Perovskite Layers

Beyond surface passivation, 4-tert-butylpyridine is also proposed to induce a p-doping effect on the perovskite layer itself. rsc.orgscispace.comresearchgate.net This p-doping at the perovskite surface results in an upward bending of the energy bands, creating a more favorable energy alignment for the extraction of holes from the perovskite layer into the HTL. rsc.org This enhanced hole-selectivity at the perovskite/spiro-OMeTAD interface reduces the likelihood of electron-hole recombination at this junction. rsc.org

The improved charge extraction and reduced interfacial recombination contribute to higher fill factors (FF) and open-circuit voltages (Voc), ultimately boosting the device's steady-state efficiency. rsc.org This finding suggests that the chemical modification of the perovskite interface by tBP is a key factor in achieving high-performance perovskite solar cells. rsc.org However, some studies note that the presence of tBP can sometimes interfere with the passivation effects of other additives. For instance, it has been observed to hamper the spontaneous passivation of the perovskite surface by n-octylammonium TFSI (OA-TFSI), which can decrease the open-circuit voltage. acs.org

Table 2: Proposed Mechanisms of 4-tert-butylpyridine at the Perovskite/HTL Interface

| Mechanism | Description | Effect on Device Performance |

| Surface Defect Passivation | tBP, as a Lewis base, coordinates with Pb²⁺ defect sites on the perovskite surface, reducing non-radiative recombination. researchgate.net | Increases initial Voc and PCE, but can decrease operational stability. aip.orgresearchgate.net |

| P-Doping of Perovskite | tBP induces p-type doping at the perovskite surface, causing upward band bending and enhancing hole extraction. rsc.org | Improves Voc and FF by increasing hole-selectivity at the interface. rsc.org |

Advanced Spectroscopic and Computational Investigations of 4 Tert Butylpyrimidine

Vibrational Spectroscopy Analysis (Raman, IR)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for analyzing the molecular structure and interactions of 4-tert-butylpyrimidine (4-tbp). These techniques probe the vibrational modes of the molecule, which are sensitive to its chemical environment, including adsorption onto surfaces and coordination to metal centers.

The adsorption of this compound on semiconductor surfaces, particularly titanium dioxide (TiO2), is a critical aspect of its application in dye-sensitized solar cells (DSSCs). Vibrational spectroscopy is instrumental in characterizing the nature of this adsorption.

When 4-tbp adsorbs onto a nanocrystalline TiO2 (anatase) powder, distinct changes in its Raman and IR spectra are observed. researchgate.net In its free or physisorbed state, 4-tbp exhibits a prominent, totally symmetric ring breathing mode at approximately 996 cm⁻¹ in the Raman spectrum. researchgate.net However, upon coordination to the TiO2 surface, this mode shifts to a higher frequency of around 1007 cm⁻¹. researchgate.net Concurrently, a trigonal symmetry ring stretching mode, which is very weak in the free molecule, becomes a characteristic and identifiable peak at 1022 cm⁻¹. researchgate.net These spectral shifts provide clear evidence of the chemical bonding between the pyrimidine (B1678525) ring's nitrogen atom and the titanium atoms on the semiconductor surface. researchgate.netresearchgate.net

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has also been employed to study the binding of 4-tbp to TiO2 photoanodes. researchgate.net These studies confirm that 4-tbp can chemically bind to the TiO2 surface, especially at elevated temperatures. researchgate.net The interaction involves the nitrogen atom of the pyrimidine ring and surface Ti³⁺ ions, often located at oxygen vacancies. researchgate.net

Table 1: Vibrational Frequencies (cm⁻¹) of this compound Adsorbed on TiO₂

| Vibrational Mode | Free/Physisorbed 4-tbp | Coordinated 4-tbp on TiO₂ |

|---|---|---|

| Totally Symmetric Ring Breathing | 996 | 1007 |

| Trigonal Symmetry Ring Stretching | Weak/Unidentifiable | 1022 |

Data sourced from ResearchGate. researchgate.net

Beyond semiconductor surfaces, the coordination of this compound to various metal centers has been extensively studied using vibrational spectroscopy. These studies are crucial for understanding the electronic and structural changes that occur upon complexation.

In metal complexes, such as those involving transition metal tetracyanonickelates, the vibrational spectra of 4-tbp show significant shifts compared to the free ligand. gazi.edu.tr These shifts in the vibrational frequencies of the pyrimidine ring are indicative of the coordination of the nitrogen atom to the metal ion. gazi.edu.trtandfonline.com The magnitude of these shifts can provide insights into the strength of the metal-ligand bond.

For instance, in cyanide-bridged multinuclear complexes, IR spectroscopy is used to probe the electronic structure and charge transfer properties. rsc.org The vibrational frequency of the cyanide (C≡N) stretching mode is particularly sensitive to the oxidation states of the bridged metal centers. rsc.org Similarly, in platinum(II) complexes containing 4-tert-butylpyridine (B128874) as an ancillary ligand, the IR spectra provide key information about the bonding environment. unizar.es For example, the C≡N stretching frequency of a tert-butyl isocyanide co-ligand shifts to higher energies upon coordination to the platinum center, a change that is readily observed in the IR spectrum. unizar.es

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to provide a more detailed assignment of the vibrational modes and to understand the structural and electronic changes upon coordination. acs.org

Photoelectron Spectroscopy (PES) and X-ray Photoelectron Spectroscopy (XPS) Studies

Photoelectron spectroscopy (PES) and its surface-sensitive variant, X-ray photoelectron spectroscopy (XPS), are indispensable techniques for investigating the electronic structure, surface bonding, and adsorption phenomena of this compound, particularly at interfaces relevant to solar energy conversion.

PES and XPS provide direct evidence of the chemical interactions between 4-tbp and semiconductor surfaces. When 4-tbp is adsorbed on a TiO₂ surface, XPS analysis of the core levels of the constituent atoms reveals the nature of the bonding.

Studies on the rutile TiO₂(110) surface have shown that at low coverages, 4-tbp preferentially adsorbs at oxygen vacancies. diva-portal.orgresearchgate.net This is a critical finding, as these vacancies are known to act as recombination centers in DSSCs. The adsorption energy at these vacancy sites is significantly larger (by 120 kJ/mol) than on the regular five-fold-coordinated Ti⁴⁺ sites in the titanium rows of the surface. diva-portal.org The binding of 4-tbp to these defect sites is confirmed by shifts in the Ti 2p and O 1s core level spectra. researchgate.net Specifically, a shift in the main Ti 2p peak to lower binding energy is observed, indicating a change in the chemical environment of the surface titanium atoms upon 4-tbp adsorption. researchgate.net

The C 1s and N 1s core level spectra from XPS also provide valuable information. The C 1s spectrum of adsorbed 4-tbp shows a shift to higher binding energy with increasing coverage. researchgate.net The binding energy on the anatase TiO₂(100) surface is about 0.3 eV higher than on the rutile TiO₂(110) surface, which can be attributed to differences in surface structure and the presence of oxygen vacancies. researchgate.net

Table 2: Key XPS Observations for 4-tbp on TiO₂ Surfaces

| Spectroscopic Feature | Observation | Interpretation |

|---|---|---|

| Ti 2p | Shift to lower binding energy (e.g., 0.2 eV on rutile (110)) | Change in surface band bending and chemical environment of Ti atoms upon adsorption. diva-portal.orgresearchgate.net |

| O 1s | Changes in spectral shape | Interaction of 4-tbp with surface oxygen atoms and healing of oxygen vacancies. researchgate.net |

| C 1s | Shift to higher binding energy with increasing coverage | Indicates interaction and potential ordering of the adsorbed molecules. researchgate.net |

| Adsorption Site | Preferential adsorption at oxygen vacancies on rutile (110) | Stronger binding at defect sites compared to regular surface sites. diva-portal.org |

Data sourced from DiVA portal and ResearchGate. diva-portal.orgresearchgate.net

PES and XPS are also pivotal in understanding the electronic structure modifications and charge transfer processes that occur upon the adsorption of 4-tbp.

When 4-tbp adsorbs on an oxygen vacancy on the TiO₂(110) surface, a significant electronic rearrangement occurs. The vacancy-related state within the band gap of TiO₂ is strongly reduced. diva-portal.org This is due to a charge transfer from the "healed" vacancy into the empty π* orbitals of the pyrimidine ring. diva-portal.orgresearchgate.net This charge transfer effectively passivates the defect site, which is beneficial for the performance of solar cells.

This charge transfer leads to a measurable change in the surface band bending of the TiO₂. diva-portal.org Specifically, the bands bend by approximately 0.2 eV towards lower binding energies. diva-portal.org This shift in the Fermi level position is a direct consequence of the altered surface charge distribution caused by the 4-tbp adsorption and subsequent charge transfer. researchgate.net Interestingly, once the oxygen vacancies are saturated, further deposition of 4-tbp to form a monolayer does not significantly alter the band bending, suggesting that the primary electronic effect is the passivation of these specific defect sites. diva-portal.org

The combination of PES with theoretical calculations, such as DFT, allows for a detailed mapping of the energy level alignment at the 4-tbp/TiO₂ interface, which is crucial for understanding and optimizing charge separation and transport in photovoltaic devices. diva-portal.orgdiva-portal.org

Transient Absorption Spectroscopy for Charge Carrier Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of photogenerated charge carriers, such as electrons and holes, in materials. In the context of this compound, TA spectroscopy is primarily used to understand its influence on the charge carrier dynamics within solar cell systems, particularly those based on dye-sensitized nanocrystalline TiO₂ films and perovskites. acs.orgepfl.ch

Studies on black-dye-sensitized TiO₂ films have used TA spectroscopy to probe the effects of 4-tbp on the efficiency of photoinduced electron injection. acs.org The results indicate that the addition of 4-tbp molecules to the electrolyte decreases the electron injection efficiency. acs.org This is attributed to a shift in the conduction band of TiO₂ induced by the adsorption of 4-tbp on the surface. acs.org This conduction band shift, a result of the solvation effect of the additive, alters the driving force for electron injection from the photoexcited dye into the semiconductor. acs.org

Recombination kinetics, also studied via TA spectroscopy, reveal that the adsorption of 4-tbp on the TiO₂ surface plays a significant role in these dynamics. acs.org When used in conjunction with other additives like lithium ions, a cooperative effect is observed. The presence of Li⁺ ions can increase the local concentration of 4-tbp near the TiO₂ surface, potentially through the formation of a complex, which further suppresses the injection efficiency. acs.org

Monitoring Electron Injection Efficiency

The addition of 4-tert-butylpyridine (TBP) to the electrolyte of dye-sensitized solar cells (DSSCs) has a well-documented effect on the electron injection process. TBP is primarily used as an additive to shift the conduction band of the titanium dioxide (TiO₂) photoanode to a higher potential (upward shift). nih.gov This shift increases the open-circuit voltage (V_oc) of the solar cell. nih.govbohrium.com However, this upward shift also reduces the driving force for electron injection from the photo-excited dye into the TiO₂ conduction band. nih.gov

Studies using transient absorption spectroscopy have directly investigated the impact of TBP on photoinduced electron injection efficiency. These studies confirm that the electron injection efficiency generally decreases with the addition of TBP molecules. acs.orgscientific.net The trade-off is that while TBP may suppress the injection efficiency, it provides a beneficial increase in the open-circuit voltage. researchgate.net The interaction can also be dependent on the specific dye's molecular structure. researchgate.net For instance, research on porphyrin sensitizers highlighted that the axial coordination of TBP to the central zinc cation in the dye could retard the electron injection process. researchgate.net In some systems, particularly when used with other additives like Li ions, the local concentration of TBP near the TiO₂ surface can increase, leading to an even more suppressed injection efficiency. acs.org

Recombination Kinetic Measurements

A primary function of 4-tert-butylpyridine in dye-sensitized solar cells is the suppression of charge recombination, a major loss pathway that limits device efficiency. mdpi.com Charge recombination involves the injected electrons in the TiO₂ conduction band reacting with either the oxidized dye cations or, more commonly, the oxidized species of the redox mediator in the electrolyte (e.g., triiodide, I₃⁻). d-nb.infoacs.org

Recombination kinetic measurements demonstrate that TBP effectively slows down these unwanted reactions. d-nb.infoacs.org The mechanism involves the adsorption of TBP molecules onto the surface of the TiO₂ photoanode. acs.orgnih.govnih.gov This adsorbed layer acts as a barrier, hindering the approach of oxidized redox species to the TiO₂ surface and thereby reducing the probability of recombination. d-nb.infonih.gov This suppression of the "dark current" (recombination current) is a key reason for the observed increase in the open-circuit voltage. acs.org Studies have shown that increasing the length of alkyl chains on sensitizer (B1316253) dyes can work in conjunction with TBP to retard recombination kinetics by nearly two orders of magnitude. d-nb.info While TBP's effect is significant in traditional iodide/triiodide electrolytes, its role has also been investigated with alternative redox mediators, such as cobalt complexes, where it also reduces interfacial recombination. acs.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Processes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used extensively to investigate the various electronic and ionic processes occurring within a DSSC. acs.org By applying a small sinusoidal voltage or current perturbation over a range of frequencies, EIS can deconstruct and quantify the different charge transfer and transport phenomena at the device's interfaces. acs.orgaip.org A typical EIS spectrum (presented as a Nyquist plot) for a DSSC often shows three semicircles, corresponding to processes at the counter electrode/electrolyte interface (high frequency), the TiO₂/dye/electrolyte interface (intermediate frequency), and the diffusion of redox species in the electrolyte (low frequency). acs.org

Quantifying Interfacial Recombination Resistance

One of the most critical parameters extracted from EIS analysis of DSSCs is the interfacial recombination resistance (R_rec or R_R), which is associated with the charge transfer process at the TiO₂/electrolyte interface. aip.org This resistance is inversely proportional to the rate of charge recombination; a higher recombination resistance signifies slower recombination and is desirable for achieving a high open-circuit voltage. aip.orgnih.gov

Studies consistently show that the addition of TBP to the electrolyte leads to a significant increase in the recombination resistance. acs.orgaip.orgresearchgate.net For example, in DSSCs using SnO₂ electrodes, increasing the TBP content enhanced the resistance of electron recombination by an order of magnitude. researchgate.net This effect is attributed to the negative shift of the semiconductor's conduction band potential and the physical blocking of the surface by adsorbed TBP molecules. acs.orgresearchgate.net The synergistic use of TBP with other interfacial modifiers can maintain a high recombination resistance while simultaneously boosting photocurrent. aip.org

Table 1: Effect of 4-tert-butylpyridine (TBP) on DSSC Photovoltaic and EIS Parameters

This table compiles representative data from different studies to illustrate the general trends observed upon adding or varying the concentration of TBP in the electrolyte.

| Device/System | TBP Concentration | V_oc (mV) | J_sc (mA/cm²) | Recombination Resistance (R_rec) | Source |

| YD12 Porphyrin Dye | 0 M | 550 | 17.65 | - | researchgate.net |

| YD12 Porphyrin Dye | With TBP | 729 | 17.19 | Increased | researchgate.net |

| YD12CN Porphyrin Dye | 0 M | 544 | 16.45 | - | researchgate.net |

| YD12CN Porphyrin Dye | With TBP | 636 | 9.78 | Increased | researchgate.net |

| SnO₂ Electrode | 0.5 M | - | - | - | researchgate.net |

| SnO₂ Electrode | 2.0 M | Increased by 26% | Not much affected | Increased by 1 order of magnitude | researchgate.net |

| D35 Dye / Co-complex | 0.1 M | - | - | - | acs.org |

| D35 Dye / Co-complex | 0.5 M | Increased by 90 mV | Decreased | Increased | acs.org |

| Hybrid Solar Cell (SQ2) | No tBP | - | - | Lower | aip.org |

| Hybrid Solar Cell (SQ2) | With tBP | Increased | Decreased | Higher | aip.org |

Assessment of Diffusion Limitations in Electrolytes

While TBP is beneficial for reducing recombination, its concentration must be optimized, as it can negatively impact mass transport within the electrolyte. acs.orgresearchgate.net EIS is also used to assess these diffusion limitations, which are represented by the low-frequency impedance feature (often modeled as a Warburg element). researchgate.net The diffusion of the redox couple (e.g., I⁻/I₃⁻) to and from the electrodes is crucial for regenerating the dye and completing the circuit. acs.org

High concentrations of TBP can increase the viscosity of the electrolyte. acs.org This increased viscosity slows down the diffusion of the redox species, leading to a higher diffusion resistance. acs.orgresearchgate.net This can become a limiting factor for the photocurrent, particularly at high light intensities, and can result in a lower fill factor for the solar cell. diva-portal.org This issue is particularly notable in electrolytes using bulky cobalt complexes as the redox mediator, where diffusion is already slower compared to the iodide/triiodide system. acs.org Therefore, there is a necessary trade-off between enhancing V_oc via recombination suppression and maintaining a high short-circuit current (J_sc) by ensuring efficient electrolyte diffusion. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for obtaining a molecular-level understanding of the interactions and processes within DSSCs. aip.org DFT allows researchers to model the electronic and structural properties of the individual components and their interfaces, providing insights that can be difficult to obtain experimentally. aip.orgnih.gov

Density Functional Theory (DFT) Calculations of Bonding and Electronic Structure

DFT calculations have been extensively applied to study the interaction of 4-tert-butylpyridine with the TiO₂ surface. diva-portal.orgresearchgate.net These theoretical studies investigate how and where TBP adsorbs onto the semiconductor surface. Results from photoelectron spectroscopy (PES) combined with DFT calculations show that at low coverage, TBP preferentially adsorbs on surface defects, such as oxygen vacancies on the rutile TiO₂(110) surface. diva-portal.orgresearchgate.net The calculated adsorption energy at these vacancies is significantly larger than on the regular five-fold-coordinated Ti⁴⁺ sites. diva-portal.org

Upon adsorption, charge transfer can occur from the surface into the empty π* orbitals of the pyridine (B92270) ring, which "heals" the electronic state associated with the vacancy. diva-portal.org DFT calculations of the density of states (DOS) before and after TBP adsorption show that the additive causes an upward shift in both the valence and conduction band edges of TiO₂, confirming experimental observations and explaining the increase in V_oc. aip.org Further modeling has explored the van der Waals aggregation of TBP with electrolyte components like potassium triiodide (KI₃), suggesting that TBP's presence influences the electronic structure of the charge-carrying aggregates within the electrolyte. mdpi.com These computational insights are crucial for rationally designing and optimizing all components of the solar cell for higher efficiency. aip.org

Molecular Dynamics Simulations of Interfacial Interactions

The investigation of this compound's behavior at interfaces is particularly relevant in the field of materials science, specifically in the development of high-performance halide perovskite solar cells (PSCs). In this context, this compound (often abbreviated as tBP) is utilized as a critical additive, typically doped into the hole transport layer (HTL). researchgate.netmdpi.com

One of the most effective and commonly used HTL materials is Spiro-OMeTAD. The performance and stability of this layer, and consequently the entire solar cell, can be significantly influenced by additives. This compound is considered a highly effective additive for the Spiro-OMeTAD layer in planar n-i-p structure PSCs. researchgate.netmdpi.com Its primary roles are to improve the properties of the HTL and to passivate the critical interface between the perovskite layer and the HTL. mdpi.com This passivation helps to reduce defects and prevent charge recombination, which are crucial for achieving high power conversion efficiencies.

Molecular dynamics (MD) simulations serve as a powerful computational tool to understand these interfacial interactions at an atomic scale. While specific MD studies focusing exclusively on this compound were not detailed in the retrieved results, this methodology is broadly applied to elucidate the mechanisms by which additives like it function. Such simulations can model the dynamic behavior of this compound molecules within the Spiro-OMeTAD matrix and at the perovskite surface, revealing key information about binding energies, molecular orientation, and the impact on charge transport pathways.

Table 1: Components of the Perovskite Solar Cell Interface Involving this compound

| Component | Chemical Name/Class | Role in the Interface |

| Additive | This compound (tBP) | HTL property enhancer, interface passivator |

| HTL Material | Spiro-OMeTAD | Hole Transport Layer |

| Dopant | Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) | p-dopant for Spiro-OMeTAD |

| Absorber Layer | Halide Perovskite (e.g., MAPbI₃) | Light-absorbing material |

Structural Optimization and Conformational Analysis

The precise three-dimensional structure and conformational flexibility of this compound are fundamental to its chemical behavior and its interactions in various chemical systems. Computational chemistry provides essential tools for this analysis, with Density Functional Theory (DFT) being a primary method for structural optimization and property calculation. rsc.orgjchemrev.com

While comprehensive studies detailing the conformational landscape of isolated this compound are not prominent in the search results, its structural characteristics are implicitly studied through its derivatives. Research has been conducted on metal complexes that incorporate ligands derived from this compound. For instance, the this compound-2-selenolate ligand has been successfully used in the synthesis of Molybdenum (Mo) and Tungsten (W) complexes. researchgate.net